(5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-5-2-3-6-15(14)19-8-9-22(10-12-26-19)20(23)16-13-18(25-21-16)17-7-4-11-24-17/h2-7,11,13,19H,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOCXNAOIHLUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that integrates several bioactive functional groups, including a furan ring, an isoxazole moiety, and a thiazepane structure. These components suggest potential for various biological activities, particularly in medicinal chemistry. The isoxazole ring is noted for its pharmacological applications, while the thiazepane structure may enhance interactions with biological targets.
Antitumor Activity
Research indicates that compounds containing isoxazole and furan derivatives exhibit significant antitumor properties. For instance, a study on various isoxazoles demonstrated their antiproliferative activity against multiple human tumor cell lines, with some derivatives achieving mean IC(50) values as low as 17.4 µg/mL . The structural complexity of This compound may contribute to enhanced selectivity and potency against specific cancer types compared to simpler analogs.
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. A recent synthesis of novel derivatives including thiazoles and isoxazoles showed promising antimicrobial effects against various microorganisms . The presence of the furan and thiazepane moieties in the compound may synergistically enhance its antimicrobial efficacy.
Immunomodulatory Effects
Research highlights the immunomodulatory capabilities of compounds similar to This compound . Isoxazole-containing compounds have been linked to both immunosuppressive and immunostimulatory activities, indicating their potential in treating autoimmune disorders and enhancing immune responses .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various biological pathways. The isoxazole moiety has been associated with immunological activity and may play a crucial role in modulating cell signaling pathways that lead to apoptosis in cancer cells .
Data Table: Biological Activities of Related Compounds
| Compound Structure | Activity Type | IC(50) Value (µg/mL) | Targeted Cell Lines |
|---|---|---|---|
| 2,5-bis(3'-indolyl)furan | Antitumor | 17.4 | Various human tumor cell lines |
| 3,5-bis(3'-indolyl)isoxazole | Antitumor | 20.5 | Extended panel of tumor cell lines |
| Thiazole derivative | Antimicrobial | Not specified | Various microorganisms |
| Isoxazole derivative | Immunomodulatory | Not specified | Human peripheral blood lymphocytes |
Case Studies
- Anticancer Properties : A study evaluated a series of novel isoxazoles against a panel of human tumor cell lines, demonstrating significant antitumor activity and selectivity towards specific cancer types . The findings support further exploration into the structural modifications of compounds like This compound for enhanced efficacy.
- Antimicrobial Efficacy : In another investigation, synthesized thiazole derivatives were tested for their antimicrobial activity against various pathogens, showcasing potential for therapeutic applications in infectious diseases .
- Immunological Studies : Research on related isoxazole compounds revealed their ability to modulate immune responses, suggesting that derivatives like This compound could be developed as immunotherapeutic agents targeting autoimmune conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
(a) Isoxazole vs. Pyrimidinone Derivatives
- Target Compound : The isoxazole ring fused to furan provides rigidity and planar geometry, favoring interactions with flat binding pockets.
- Analog (C8): The dihydropyrimidin-2(1H)-one core in compound C8 () introduces a partially saturated ring with a trifluoromethyl group, enhancing electron-withdrawing effects and metabolic stability. The pyrimidinone system may adopt non-planar conformations, reducing π-π stacking efficiency compared to the isoxazole-furan system .
(b) Thiazepane vs. Triazole/Thiazole Derivatives
- Target Compound : The 1,4-thiazepane’s sulfur atom increases lipophilicity, while its seven-membered ring allows for adaptive conformations during receptor binding.
- Analog () : Thiazole-triazole hybrids (e.g., compounds 4 and 5) exhibit planar geometries with fluorophenyl groups oriented perpendicularly, creating steric hindrance that may limit membrane permeability compared to the flexible thiazepane .
Substituent Effects
(a) Aromatic Substitutents
- Analog (C8, ) : The p-tolyl (para-methylphenyl) group in C8 offers less steric interference, allowing better alignment with linear binding pockets. Para-substituted analogs generally exhibit higher solubility than ortho-substituted derivatives due to reduced molecular packing .
- Analog (): Furan-phenyl methanones with 4-methoxyphenyl or 2,4-difluorophenyl groups show increased polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the o-tolyl group .
(b) Electron-Withdrawing Groups
- Target Compound : Lacks strong electron-withdrawing substituents, suggesting moderate electrophilicity.
Physicochemical and Pharmacokinetic Properties
The o-tolyl group in the target compound likely reduces aqueous solubility compared to analogs with para-substituted or polar aryl groups. However, its lipophilicity may enhance membrane permeability and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
